2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate
CAS No.: 1609396-02-2
Cat. No.: VC2877278
Molecular Formula: C6H10N2O3
Molecular Weight: 158.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1609396-02-2 |
|---|---|
| Molecular Formula | C6H10N2O3 |
| Molecular Weight | 158.16 g/mol |
| IUPAC Name | 2-(4-methylpyrazol-1-yl)acetic acid;hydrate |
| Standard InChI | InChI=1S/C6H8N2O2.H2O/c1-5-2-7-8(3-5)4-6(9)10;/h2-3H,4H2,1H3,(H,9,10);1H2 |
| Standard InChI Key | RUQICLIYORWDPW-UHFFFAOYSA-N |
| SMILES | CC1=CN(N=C1)CC(=O)O.O |
| Canonical SMILES | CC1=CN(N=C1)CC(=O)O.O |
Introduction
2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate is a chemical compound with the IUPAC name 2-(4-methyl-1H-pyrazol-1-yl)acetic acid hydrate. It is identified by the CAS number 1609396-02-2 and has a molecular weight of 158.16 g/mol . This compound is a derivative of pyrazole, a five-membered heterocyclic ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities, including antimicrobial and antioxidant properties .
Synthesis and Preparation
The synthesis of pyrazole derivatives often involves condensation reactions or cycloaddition processes. While specific synthesis details for 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate are not widely documented, similar compounds are typically prepared through reactions involving hydrazine derivatives and appropriate aldehydes or ketones .
Storage and Handling
While specific storage conditions for 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate are not detailed in the available sources, it is generally advisable to store chemical compounds in a cool, dry place, away from direct sunlight and moisture.
Data Table: Key Information
| Property | Value |
|---|---|
| IUPAC Name | 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate |
| CAS Number | 1609396-02-2 |
| Molecular Weight | 158.16 g/mol |
| Molecular Formula | C6H10N2O3 |
| InChI Key | RUQICLIYORWDPW-UHFFFAOYSA-N |
| Availability | Sigma-Aldrich, BLDpharm |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume